3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid
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Overview
Description
3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid is an organic compound with a complex structure that includes an indole moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 1,5-dimethyl-2-oxoindole-3-carbaldehyde with hydrazine derivatives, followed by the reaction with benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the hydrazinyl and benzoic acid groups.
Benzoic acid derivatives: Similar in having the benzoic acid group but differ in the attached functional groups.
Uniqueness
3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-[(2-hydroxy-1,5-dimethylindol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-7-14-13(8-10)15(16(21)20(14)2)19-18-12-5-3-4-11(9-12)17(22)23/h3-9,21H,1-2H3,(H,22,23) |
InChI Key |
OOAMYKPVGZFXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC3=CC=CC(=C3)C(=O)O)O)C |
Origin of Product |
United States |
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